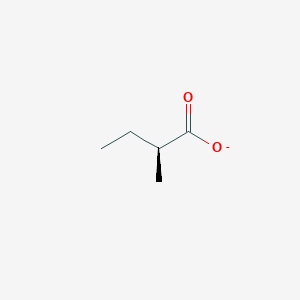

(S)-alpha-methylbutyrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(S)-2-methylbutanoate is a branched-chain saturated fatty acid anion resulting from the deprotonation of the carboxy group of (S)-2-methylbutanoic acid. The major species at pH 7.3. It is a short-chain fatty acid anion, a branched-chain saturated fatty acid anion and a 2-methyl fatty acid anion. It is a conjugate base of a (S)-2-methylbutyric acid.

Aplicaciones Científicas De Investigación

Skeletal System Enhancement

Research involving the combined treatment of pregnant sows with alpha-ketoglutarate and HMB demonstrated significant effects on the skeletal system of the offspring. The study found that this combined treatment led to increased birth body weight, daily body weight gain, and enhanced bone properties, including weight, volumetric bone mineral density, and mechanical endurance of the femur. These effects were associated with elevated serum concentrations of growth hormones and bone-specific markers, indicating a potential for HMB to contribute to skeletal development and health (Tatara et al., 2012).

Exercise Performance and Muscle Recovery

HMB supplementation has been shown to reduce signs and symptoms of exercise-induced muscle damage, suggesting its utility in enhancing recovery post-exercise. In a study by van Someren et al. (2005), HMB, along with alpha-ketoisocaproic acid (KIC), was found to attenuate plasma creatine kinase activity, a marker of muscle damage, and improve recovery metrics following eccentrically biased resistance exercise (van Someren et al., 2005).

Aging and Muscle Health

In aging populations, HMB supplementation has been associated with the preservation of muscle mass, potentially offering a strategy to combat sarcopenia, the age-related loss of muscle mass and strength. A systematic review and meta-analysis highlighted that HMB contributed to muscle mass gain in older adults, underscoring its potential in preventing muscle atrophy induced by various factors (Wu et al., 2015).

Neurobiological Effects

Investigations into the neurobiological effects of HMB suggest its potential to ameliorate age-related cognitive deficits and dendritic shrinkage within the prefrontal cortex, a region associated with cognitive functions. HMB supplementation in aged rats was found to prevent the loss of dendritic material and the reduction in the number of dendritic spines, indicating a protective effect against age-related neural degeneration (Kougias et al., 2016).

Mechanisms and Pathways

HMB's role in muscle health and exercise performance may involve various mechanisms, including the modulation of the mTOR pathway, which is crucial for muscle protein synthesis and cellular growth. Research in rats has shown that HMB supplementation stimulates skeletal muscle hypertrophy through the mTOR pathway, underscoring its anabolic potential (Pimentel et al., 2011).

Propiedades

Nombre del producto |

(S)-alpha-methylbutyrate |

|---|---|

Fórmula molecular |

C5H9O2- |

Peso molecular |

101.12 g/mol |

Nombre IUPAC |

(2S)-2-methylbutanoate |

InChI |

InChI=1S/C5H10O2/c1-3-4(2)5(6)7/h4H,3H2,1-2H3,(H,6,7)/p-1/t4-/m0/s1 |

Clave InChI |

WLAMNBDJUVNPJU-BYPYZUCNSA-M |

SMILES isomérico |

CC[C@H](C)C(=O)[O-] |

SMILES canónico |

CCC(C)C(=O)[O-] |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]-5-[(E)-2-iodovinyl]pyrimidine-2,4-dione](/img/structure/B1238642.png)

![2-(2-Acetylamino-4-hydroxy-6,8-dioxa-bicyclo[3.2.1]oct-3-yloxy)-propionic acid](/img/structure/B1238644.png)

![4-Methyl-2-oxochromen-7-yl {[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-4-oxochromen-7-yl]oxy}acetate](/img/structure/B1238645.png)

![(1R,5S)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-one](/img/structure/B1238655.png)

![(2S)-5-[amino(nitramido)methylidene]azaniumyl-2-azaniumylpentanoate](/img/structure/B1238656.png)